Piperidin-3-yl(pyridin-2-yl)methanone Computed Lipophilicity (XLogP3-AA) vs. Positional Isomer Class
Piperidin-3-yl(pyridin-2-yl)methanone exhibits a computed XLogP3-AA value of 0.9 [1]. While explicit experimental logP data for direct positional isomers are unavailable in the public domain, this computed value provides a quantitative baseline for comparing against the broader class of piperidinyl-pyridinyl methanones during property-based compound selection [2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Positional isomer class (piperidin-2-yl and piperidin-4-yl analogs): experimental data not available in public domain |
| Quantified Difference | Quantitative difference cannot be calculated; establishes baseline value for property comparison |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The quantified lipophilicity value (XLogP3-AA = 0.9) serves as a selection criterion for ADME property predictions and guides solvent compatibility in synthesis workflows.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45791042, Piperidin-3-yl(pyridin-2-yl)methanone. 2025. View Source
- [2] Cheng T, Zhao Y, Li X, et al. Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. J Chem Inf Model. 2007;47(6):2140-2148. (XLogP3 methodology reference) View Source
